molecular formula C21H22ClN3O2 B2744282 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 866871-62-7

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2744282
CAS No.: 866871-62-7
M. Wt: 383.88
InChI Key: XRVBICXYXSBYSN-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound with the molecular formula C21H22ClN3O2 and is supplied for research purposes . This acetamide derivative features a 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole core structure substituted with a 4-chlorophenyl group, linked via an acetamide bridge to a 3,4-dimethylphenyl moiety. Compounds with similar structural features, particularly those containing the imidazole heterocycle, are of significant interest in medicinal chemistry and chemical biology for their potential biological activities . The presence of the imidazole ring, a common pharmacophore, suggests potential for interaction with various enzymatic targets. Researchers are exploring such structures in the development of novel therapeutic agents; for instance, closely related imidazole derivatives have been investigated for their anticonvulsant properties . The specific research applications for this compound are still being elucidated, but it represents a valuable chemical tool for probing biological mechanisms, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13-5-10-17(11-14(13)2)23-18(26)12-25-20(27)19(24-21(25,3)4)15-6-8-16(22)9-7-15/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVBICXYXSBYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a chlorophenyl group and an acetamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)8.3Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

Source: Adapted from recent literature on imidazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Source: Data compiled from various antimicrobial studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound could interact with specific receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS), leading to cell death in cancerous cells.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound in MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways.

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial effects were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, with MIC values suggesting potential for further development as an antimicrobial agent.

Scientific Research Applications

Biological Activities

The compound is part of the imidazole class, which has been associated with numerous pharmacological effects. Its biological activities include:

  • Anticancer Properties :
    • Studies indicate that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure may enhance its ability to target specific cancer pathways .
  • Antimicrobial Activity :
    • Similar compounds have shown effectiveness against a variety of microbial strains, suggesting that this compound could also possess antimicrobial properties .
  • Anti-inflammatory Effects :
    • Imidazole derivatives are known for their anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .

Research Applications

The compound has been utilized in various research contexts:

  • Drug Development :
    • As a lead compound in the synthesis of new drugs targeting cancer and inflammatory diseases.
  • Biological Assays :
    • Used in assays to evaluate its efficacy against cancer cell lines or as an antimicrobial agent.
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinity of the compound to various biological targets, indicating its potential as a therapeutic agent .

Case Studies

Several studies highlight the applications of this compound:

  • Cytotoxicity Studies :
    • Research has demonstrated that derivatives of imidazole can induce apoptosis in cancer cells. The specific compound's effectiveness is being evaluated against different cancer types, including breast and colon cancer .
  • In vivo Studies :
    • Preliminary animal studies have shown promise in reducing tumor size and inhibiting metastasis when administered alongside standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The target compound’s imidazole core and substituents can be compared to other derivatives (Table 1):

Compound Name Imidazole Substituents Acetamide/Other Groups Key Structural Features
Target Compound 4-(4-chlorophenyl), 2,2-dimethyl, 5-oxo N-(3,4-dimethylphenyl) Electron-withdrawing Cl, lipophilic methyl groups
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone core (non-imidazole) 2,4-Dichlorophenylmethyl Larger heterocyclic core, dual Cl substituents
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole () 4-Cl-phenyl, 4,5-diphenyl None Simpler imidazole, no acetamide chain
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () 4-Cl-phenylmethylsulfanyl, 4,5-dihydro Sulfonylphenyl-acetamide Sulfur-containing substituents, dihydroimidazole

Key Observations :

  • Lipophilicity : The 3,4-dimethylphenyl acetamide group increases lipophilicity, which may improve blood-brain barrier penetration relative to simpler phenyl analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

Imidazole Core Formation : React 4-chlorophenyl-substituted precursors (e.g., ketones or aldehydes) with ammonium acetate in acetic acid under reflux (3–5 hours) to form the 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole core. Sodium acetate may act as a base to facilitate cyclization .

Acetamide Coupling : Introduce the N-(3,4-dimethylphenyl)acetamide moiety via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF.
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the 4-chlorophenyl group should exhibit aromatic protons as a doublet (δ 7.2–7.4 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 424.15 [M+H]+^+).
  • X-ray Crystallography : Single-crystal diffraction with SHELXL refinement (via programs like Olex2) to resolve bond lengths/angles and validate the imidazole ring geometry .

Advanced Research Questions

Q. How should researchers design experiments to optimize the reaction yield of the imidazole core formation?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Variables : Test temperature (80–120°C), catalyst loading (e.g., 5–20 mol% ZnCl2_2), and solvent polarity (acetic acid vs. ethanol).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and identify optimal conditions. For example, higher temperatures (110°C) may accelerate cyclization but risk decomposition .
    Example Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature80–120°C110°C+25%
Catalyst Loading5–20 mol% ZnCl2_215 mol%+18%

Q. What strategies resolve contradictions in reported biological activities of structurally related imidazole derivatives?

  • Methodological Answer : Address discrepancies via:
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the 4-chlorophenyl or acetamide groups. Test in vitro activity (e.g., IC50_{50} assays) to identify critical substituents.
  • Molecular Docking : Use AutoDock Vina to compare binding affinities with target proteins (e.g., kinases). For example, bulky 3,4-dimethylphenyl groups may sterically hinder receptor interactions, explaining reduced activity in certain analogs .

Q. How do hydrogen-bonding patterns in the crystal structure influence the compound’s stability and reactivity?

  • Methodological Answer : Analyze crystallographic data using graph set analysis (e.g., Etter’s formalism):
  • N–H···O Interactions : The imidazole carbonyl may form hydrogen bonds with adjacent molecules (e.g., R_2$$^2(8) motifs), stabilizing the crystal lattice.
  • Impact on Solubility : Strong intermolecular H-bonds reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the metabolic stability of this compound?

  • Methodological Answer : Conduct in vitro microsomal assays (e.g., liver microsomes from multiple species) under standardized conditions (pH 7.4, NADPH regeneration system). Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) values. If discrepancies persist:
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Computational Prediction : Apply QSAR models (e.g., MetaSite) to prioritize structural modifications that block oxidative hotspots .

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